N-(4-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine
Description
N-(4-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine (CAS: 728948-32-1) is a tertiary amine featuring a 4-bromobenzyl group, a 2-methoxyethyl chain, and a methyl substituent. Its molecular formula is C₁₁H₁₆BrNO, with a molecular weight of 258.17 g/mol . The compound’s structure combines aromatic bromine substitution, which enhances electrophilic reactivity, with a methoxyethyl group that increases hydrophilicity.
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-methoxy-N-methylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-13(7-8-14-2)9-10-3-5-11(12)6-4-10/h3-6H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZPMTOWGXQEPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)CC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101214887 | |
| Record name | 4-Bromo-N-(2-methoxyethyl)-N-methylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101214887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
728948-32-1 | |
| Record name | 4-Bromo-N-(2-methoxyethyl)-N-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=728948-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N-(2-methoxyethyl)-N-methylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101214887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(4-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine, with the molecular formula C₁₁H₁₆BrNO and a molecular weight of 258.15 g/mol, is a compound of interest in medicinal chemistry due to its unique structural features. The presence of a bromobenzyl group, a methoxyethyl side chain, and a methylamine moiety suggests potential biological activity, particularly in neurological and pharmacological contexts. This article reviews the current understanding of its biological activity, including interaction studies, potential therapeutic applications, and comparative analysis with structurally similar compounds.
The compound is synthesized through various methods that typically involve the reaction of bromobenzyl derivatives with methoxyethyl amines. The bromine atom enhances reactivity, making it suitable for palladium-catalyzed cross-coupling reactions, which are valuable in organic synthesis and medicinal chemistry .
Biological Activity
Preliminary studies suggest that this compound may interact with specific receptors or enzymes relevant to neurological functions. The following aspects summarize its biological activity:
- Binding Affinity : Initial interaction studies indicate that this compound may bind to neurotransmitter receptors, potentially influencing mood regulation and cognitive functions .
- Antimicrobial Properties : There are indications that it may exhibit antimicrobial activity; however, quantitative data on its efficacy are still required .
- Potential Therapeutic Applications : Given its structural similarities to other biologically active compounds, it may have applications in treating mood disorders or inflammatory conditions .
Comparative Analysis
To better understand the biological relevance of this compound, it is useful to compare it with related compounds. The following table summarizes key structural and biological features:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C₁₁H₁₆BrNO | Antimicrobial; potential CNS effects |
| 1-(4-Bromophenyl)ethylamine | C₉H₁₂BrN | Analgesic; interacts with serotonin receptors |
| N-(2-methoxyethyl)-N-(4-fluorobenzyl)amine | C₁₂H₁₅FN₂O | Anticonvulsant; modulates GABA receptors |
Future Research Directions
Given the preliminary findings regarding the biological activity of this compound, further research is warranted to:
- Characterize Mechanisms of Action : Detailed studies are needed to elucidate the specific receptors and pathways involved in its biological effects.
- Conduct In Vivo Studies : Animal models could provide valuable data on the pharmacokinetics and therapeutic efficacy of this compound.
- Explore Structural Modifications : Investigating derivatives may enhance its biological activity or selectivity for specific targets.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₁H₁₆BrNO
- Molecular Weight : 258.15 g/mol
The compound features a bromobenzyl group, a methoxyethyl group, and a methylamine moiety. The presence of the bromine atom enhances its reactivity, making it suitable for various chemical reactions, including palladium-catalyzed cross-coupling reactions which are vital in organic synthesis and medicinal chemistry .
Pharmaceutical Research
N-(4-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine has been identified as a lead compound in the development of new pharmaceuticals. Its structure allows for interactions with various biological targets, particularly receptors associated with neurological functions. Preliminary studies indicate potential binding affinities with neurotransmitter receptors, suggesting applications in treating mood disorders or neurodegenerative diseases .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its unique structure allows for multiple functionalization pathways:
- Substitution Reactions : The bromine atom can be replaced by other nucleophiles.
- Oxidation and Reduction : The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can yield different amine derivatives .
Research into the biological activity of this compound suggests it may exhibit antimicrobial properties and interact with specific enzymes or receptors that modulate their activity . The compound's structural components are associated with various pharmacological effects:
- Antimicrobial Activity : Potential use in developing new antibiotics or antifungal agents.
- Neuropharmacological Effects : Investigated for its effects on neurotransmitter systems .
Case Studies and Research Findings
Several studies have highlighted the pharmacological potential of the compound:
- Binding Affinity Studies : Initial research focused on the interaction of this compound with serotonin receptors, indicating possible applications in treating depression and anxiety disorders .
- Synthesis Pathways : Various synthetic routes have been explored, including nucleophilic substitution reactions involving commercially available bromobenzyl chloride and methoxyethylamine .
- Toxicological Assessments : Toxicity studies have shown that while the compound has therapeutic potential, careful evaluation is necessary to understand its safety profile .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Para- vs. Meta-Bromine Substitution
N-(3-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine (CAS: 1119452-92-4) is a positional isomer of the target compound, differing only in the bromine substituent’s position on the benzyl group (meta vs. para). Both isomers share identical molecular formulas (C₁₁H₁₆BrNO) and weights (258.17 g/mol) . Key differences include:
- Reactivity : The para-bromine in the target compound may facilitate more predictable regioselectivity in further aromatic substitutions (e.g., Suzuki coupling) compared to the meta isomer.
- Biological Activity : In phenethylamine derivatives like NBOMe compounds (), para-substituted halogens enhance receptor binding affinity. This suggests the target compound’s para-bromo configuration could similarly influence interactions with biological targets.
Table 1: Positional Isomer Comparison
| Property | N-(4-bromobenzyl) isomer | N-(3-bromobenzyl) isomer |
|---|---|---|
| CAS Number | 728948-32-1 | 1119452-92-4 |
| Bromine Position | Para | Meta |
| Molecular Weight (g/mol) | 258.17 | 258.17 |
| Synthetic Yield* | Not reported | Not reported |
Functional Group Variations
Methoxyethyl vs. Piperidine/Morpholine Substituents
Compounds such as N-(4-(2-(3-morpholinopropylamino)ethyl)benzyl)-3-(2-methylpiperidin-1-yl)propan-1-amine () replace the methoxyethyl group with heterocyclic amines. Key distinctions include:
- Solubility : The methoxyethyl group in the target compound likely improves water solubility compared to lipophilic piperidine/morpholine rings.
- Pharmacokinetics : Heterocycles in may enhance blood-brain barrier penetration, whereas the methoxyethyl group could favor peripheral activity.
Table 2: Functional Group Impact
| Compound | Key Substituent | Solubility (Predicted) | Bioactivity Relevance |
|---|---|---|---|
| Target Compound | 2-Methoxyethyl | Moderate hydrophilicity | Potential CNS modulation |
| Morpholine/Piperidine Derivatives | Heterocyclic amines | Lipophilic | Enhanced membrane permeability |
Q & A
Basic: What synthetic methodologies are commonly employed to prepare N-(4-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine?
Methodological Answer:
The synthesis typically involves sequential alkylation and functional group transformations. A key approach includes:
- Step 1 : Alkylation of a secondary amine (e.g., N-(2-methoxyethyl)-N-methylamine) with 4-bromobenzyl bromide. This reaction is often conducted in polar aprotic solvents (e.g., THF or MeCN) with a base (e.g., NEt₃) to neutralize HBr byproducts .
- Step 2 : Purification via column chromatography to isolate the tertiary amine product. For example, dichloromethane or ethyl acetate/hexane mixtures are effective eluents for separating unreacted starting materials or byproducts .
- Validation : Structural confirmation is achieved using ¹H/¹³C NMR and ESI mass spectrometry, with characteristic peaks for the bromobenzyl aromatic protons (~7.3–7.5 ppm) and methoxyethyl groups (~3.2–3.5 ppm) .
Advanced: How can regioselectivity challenges in N-alkylation be addressed during synthesis?
Methodological Answer:
Regioselectivity issues arise due to competing alkylation at multiple amine sites. Strategies include:
- Temperature Control : Lower temperatures (0–5°C) slow reaction kinetics, favoring mono-alkylation over di-alkylation .
- Steric Hindrance : Use of bulky bases (e.g., DIPEA) or solvents (e.g., DMF) to direct alkylation to the less hindered amine site .
- Protection/Deprotection : Temporarily protecting the 2-methoxyethyl group with tert-butoxycarbonyl (Boc) before benzylation, followed by acidic deprotection .
- Monitoring : Real-time reaction monitoring via TLC or LC-MS helps identify intermediates and adjust conditions dynamically .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- ESI-MS : Molecular ion peaks ([M+H]⁺) confirm molecular weight (e.g., m/z ~299 for C₁₁H₁₅BrNO⁺) .
- IR Spectroscopy : Stretching vibrations for C-Br (~600 cm⁻¹) and C-O (methoxy, ~1100 cm⁻¹) .
Advanced: How can researchers resolve contradictions in spectral data arising from byproducts or isomerism?
Methodological Answer:
- Byproduct Identification :
- Use high-resolution mass spectrometry (HRMS) to distinguish between the target compound and bromine-containing byproducts (e.g., debrominated species or dimerization products) .
- 2D NMR (e.g., COSY, NOESY) clarifies spatial relationships, especially if rotational isomers exist due to the methoxyethyl chain .
- Isomer Separation :
- Chiral HPLC or capillary electrophoresis resolves enantiomers if asymmetric centers form during synthesis .
- Crystallization in hexane/ethyl acetate mixtures can isolate the desired isomer .
Basic: What are the primary research applications of this compound?
Methodological Answer:
- Pharmacology : Acts as a precursor for serotonin receptor ligands (e.g., tryptamine derivatives) to study 5-HT₂A modulation .
- Organic Synthesis : Serves as a building block for:
Advanced: What strategies prevent bromine displacement during functionalization reactions?
Methodological Answer:
- Protection of the Bromine : Use Pd-catalyzed reactions (e.g., cross-coupling) under mild conditions to avoid nucleophilic displacement. For example, Suzuki-Miyaura coupling with aryl boronic acids retains the bromine for downstream applications .
- Solvent Selection : Avoid polar protic solvents (e.g., H₂O, alcohols) that may promote SN2 displacement. Anhydrous THF or toluene is preferred .
- Catalytic Systems : Employ palladium catalysts (e.g., Pd(PPh₃)₄) that selectively activate C-Br bonds without side reactions .
Advanced: How can computational methods aid in optimizing reaction conditions?
Methodological Answer:
- DFT Calculations : Predict the energy barriers for alkylation steps to identify optimal temperatures and solvents (e.g., Gibbs free energy of transition states) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics, such as THF’s ability to stabilize intermediates via hydrogen bonding .
- Docking Studies : Model interactions between the compound and biological targets (e.g., serotonin receptors) to guide structural modifications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
